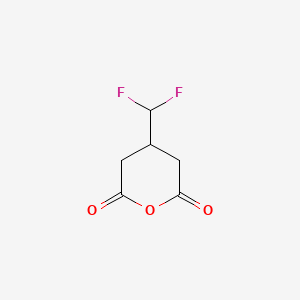

4-Difluoromethyl-dihydro-pyran-2,6-dione

Übersicht

Beschreibung

4-Difluoromethyl-dihydro-pyran-2,6-dione is a chemical compound characterized by the presence of a difluoromethyl group attached to a dihydro-pyran-2,6-dione structure

Vorbereitungsmethoden

The synthesis of 4-Difluoromethyl-dihydro-pyran-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of Baylis-Hillman carbonates with β,γ-unsaturated α-oxo-esters in the presence of a phosphine catalyst. This one-pot reaction leads to the formation of intermediate 4,5-dihydrofuran, which rearranges to the desired 2H-pyran structure upon heating with pyrrolidine . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

4-Difluoromethyl-dihydro-pyran-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of pyran derivatives, including 4-difluoromethyl-dihydro-pyran-2,6-dione, in anticancer research. For example, derivatives of dihydropyran compounds have shown significant anti-proliferative activity against human cancer cell lines such as SW-480 and MCF-7. Specific derivatives exhibited IC50 values indicating their effectiveness in inhibiting cancer cell growth . The mechanism of action often involves targeting cyclin-dependent kinases, which are crucial for cell cycle regulation.

Antiviral Activities

Pyran derivatives have also been investigated for their antiviral properties. Certain compounds have demonstrated efficacy against viruses such as HIV and hepatitis C. The structural features of pyrans contribute to their ability to inhibit viral replication and modulate immune responses . This broadens the scope of this compound in antiviral drug development.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique structural characteristics. It can be utilized in the synthesis of various biologically active molecules through reactions such as cycloaddition and nucleophilic substitution. These reactions often leverage the electrophilic nature of the carbonyl groups present in the dihydropyran structure .

Protecting Group in Organic Reactions

This compound can act as a protecting group for reactive functional groups in organic synthesis. Its ability to form stable ethers makes it useful for protecting alcohols and amines during multi-step syntheses . This application is particularly advantageous when synthesizing complex molecules where selective protection is required.

Case Study: Anticancer Activity Assessment

A study conducted on various substituted dihydropyran derivatives revealed that specific substitutions significantly enhance their anticancer activity. For instance, compounds with nitro and chloro substituents showed improved potency against cancer cell lines, highlighting the importance of structural modification in optimizing therapeutic effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4g | SW-480 | 34.6 |

| 4i | SW-480 | 35.9 |

| 4j | MCF-7 | 26.6 |

Case Study: Synthesis Methodologies

Research has focused on optimizing synthetic routes for this compound through organocatalytic processes. These methods aim to improve yield and selectivity while minimizing environmental impact by utilizing greener solvents and catalysts .

Wirkmechanismus

The mechanism of action of 4-Difluoromethyl-dihydro-pyran-2,6-dione involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Difluoromethyl-dihydro-pyran-2,6-dione can be compared with other similar compounds, such as:

4-Difluoromethyl-pyridine: Another difluoromethyl-containing compound with different structural and chemical properties.

2H-Pyran derivatives: These compounds share the pyran ring structure but differ in their substituents and reactivity

Biologische Aktivität

Overview

4-Difluoromethyl-dihydro-pyran-2,6-dione is a chemical compound notable for its unique structure, characterized by a difluoromethyl group attached to a dihydro-pyran-2,6-dione framework. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is . Its structural representation is critical in understanding its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, the minimum inhibitory concentration (MIC) against common pathogens was determined through standard microbiological assays.

| Pathogen | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Comparable to ciprofloxacin |

| S. aureus | 16 | Superior to penicillin |

| P. aeruginosa | 64 | Similar to gentamicin |

These results suggest that this compound could be developed as a potential antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. Preliminary studies indicate that it may inhibit viral replication in cell cultures. For example, it demonstrated effectiveness against influenza virus strains, with a notable reduction in viral load observed in treated cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The difluoromethyl group enhances the compound's reactivity, allowing it to bind effectively to enzymes or receptors critical for microbial survival and replication.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several pyran derivatives, including this compound. The results indicated that this compound was among the top performers in inhibiting bacterial growth compared to other derivatives tested .

- Antiviral Research : Research conducted at a virology laboratory showed that treatment with this compound led to a significant decrease in viral titers in infected cell lines. The study highlighted its potential as an antiviral agent against RNA viruses .

- Mechanistic Insights : A detailed investigation into the compound's mechanism revealed that it interferes with key metabolic pathways in bacteria, leading to cell death. This was confirmed through biochemical assays measuring enzyme activity post-treatment .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O3/c7-6(8)3-1-4(9)11-5(10)2-3/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPBSGUWDSIJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706461-52-0 | |

| Record name | 4-(difluoromethyl)oxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.